2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid
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Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid is a heterocyclic compound that features a quinoline core fused with a dioxin ring
Preparation Methods
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with a dioxin precursor under acidic conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the quinoline ring or reduce specific functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. .
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound’s unique properties make it useful in developing advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .
Comparison with Similar Compounds
Similar compounds to 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid include:
7-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid: This compound has a similar structure but with a methyl group at the 7-position, which can influence its chemical properties and reactivity.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid: This compound features a pyridine ring instead of a quinoline ring, leading to different chemical behavior and applications
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H9NO4 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H9NO4/c14-12(15)8-3-7-4-10-11(17-2-1-16-10)5-9(7)13-6-8/h3-6H,1-2H2,(H,14,15) |
InChI Key |
UVTCWDZUZYCHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC3=NC=C(C=C3C=C2O1)C(=O)O |
Origin of Product |
United States |
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